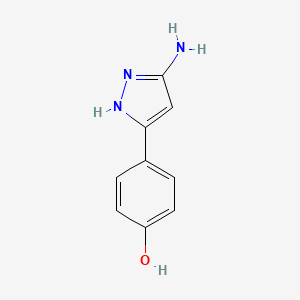

4-(5-amino-1H-pyrazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Amino-1H-pyrazol-3-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position and a phenol group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.

Biochemical Pathways

It’s known that heterocyclic compounds, including those with a pyrazole core, play an important part in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .

Result of Action

Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may exert its effects at the molecular and cellular levels, potentially disrupting the normal function or growth of these organisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-pyrazol-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and cost-effective approaches. These may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(5-Amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole and phenol derivatives

Applications De Recherche Scientifique

4-(5-Amino-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties .

Comparaison Avec Des Composés Similaires

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl: Similar structure but with a fluorophenyl group instead of a phenol group.

3-Methyl-1-phenyl-1H-pyrazol-5-ol: Similar pyrazole core but with different substituents

Uniqueness: 4-(5-Amino-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-(5-amino-1H-pyrazol-3-yl)phenol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a phenolic hydroxyl group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

- Antifungal Activity : Moderate efficacy against certain fungal species.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Moderate inhibition |

| Anticancer | HeLa, MCF-7 cells | Induction of apoptosis, growth inhibition |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Interaction with Signaling Pathways : It modulates various signaling pathways, including those involving p38 MAPK, which is crucial in inflammation and cancer progression .

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, potentially protecting cells from oxidative damage .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : A recent investigation demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) cells through apoptosis induction mechanisms. The study reported a dose-dependent effect with IC50 values ranging from 10 to 20 µM .

- Antimicrobial Efficacy Study : In vitro assays revealed that this compound exhibited notable antibacterial activity against E. coli with an MIC of 32 µg/mL, suggesting potential for development into an antimicrobial agent.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several pharmacological applications:

- Anti-inflammatory Drugs : Due to its ability to inhibit COX and LOX enzymes, it may serve as a lead compound for developing new anti-inflammatory medications.

- Anticancer Therapeutics : Its efficacy against cancer cell lines positions it as a candidate for further development in oncology.

- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.

Propriétés

IUPAC Name |

4-(3-amino-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHVSMGLOCEQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.